2-(乙烯磺酰基)-2-甲基丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, Methyl 2-[bis(acetyl)ethenyl]aminopropenoate was prepared from acetylacetone, indicating that complex molecules can be constructed from simpler ones through a series of reactions, which may include condensation, acetylation, and nucleophilic substitution . Similarly, chloromethyl 2-ethoxy-2-methylpropanoate was synthesized from 2-bromoisobutyric acid, showcasing a route that involves ethanolysis, a bisulfite purge, and a formal Pummerer process . These methods could potentially be adapted for the synthesis of 2-(Ethenesulfonyl)-2-methylpropane.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(Ethenesulfonyl)-2-methylpropane can be complex, with the presence of multiple functional groups. For example, the compound mentioned in paper contains both amine and ester functionalities, which can influence the reactivity and stability of the molecule. The molecular structure of 2-(Ethenesulfonyl)-2-methylpropane would likely exhibit similar complexity, affecting its chemical behavior.

Chemical Reactions Analysis

The compounds studied in the papers undergo various chemical reactions. Methyl 2-[bis(acetyl)ethenyl]aminopropenoate reacts with N- and C-nucleophiles to yield heterocyclic systems . This suggests that 2-(Ethenesulfonyl)-2-methylpropane might also participate in reactions with nucleophiles, potentially leading to a variety of products depending on the reaction conditions and the nucleophiles involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-(Ethenesulfonyl)-2-methylpropane can be deduced from their molecular structure and the reactions they undergo. For example, the enthalpy of combustion and vaporization of 2-ethyl-2-methoxypropane was determined, providing insights into the thermodynamics of its synthesis . These properties are crucial for understanding the stability and reactivity of the compound. The methylation of ethene with methanol to propene over zeolites demonstrates the influence of acidity on selectivity, which could be relevant for the reactions of 2-(Ethenesulfonyl)-2-methylpropane .

科学研究应用

合成和化学性质

醚化反应:2-(乙烯磺酰基)-2-甲基丙烷(ESMP)在合成各种醚类化合物如2-甲氧基-2-甲基丙烷(MTBE)、2-乙氧基-2-甲基丙烷(ETBE)等方面具有重要意义。这些反应受温度、压力和催化剂类型等因素的影响,展示了该化合物在化学合成中的多功能性(Badia et al., 2016)。

化学平衡研究:对ESMP相关反应的化学平衡进行研究,可以揭示该化合物的热力学性质。了解这些性质对于优化工业合成过程至关重要(Badia et al., 2016)。

生物技术应用

生物燃料生产:研究表明ESMP在生物燃料生产中的潜力,特别是在厌氧条件下生产2-甲基丙醇方面。这涉及利用工程酶和微生物代谢途径,展示了该化合物在可持续能源解决方案中的作用(Bastian et al., 2011)。

微生物代谢:ESMP已成为研究对象,用于了解类似2-甲基丙烯的化合物的微生物代谢。这项研究有助于我们了解微生物过程及其在环境生物技术中的应用(Kottegoda et al., 2015)。

催化和化学工程

催化活性:对ESMP相关化合物在合成ETBE和TAEE等醚类化合物中的催化活性进行研究,可以揭示优化工业过程的见解。了解催化剂性质对反应速率的影响对于高效的化学制造至关重要(Soto et al., 2018)。

化学工程应用:对类似ETBE的化合物的热力学性质进行研究,与ESMP密切相关,对于化学过程的设计和优化至关重要。这些研究有助于工业系统的高效和安全运行(Zhang et al., 2017)。

安全和危害

未来方向

属性

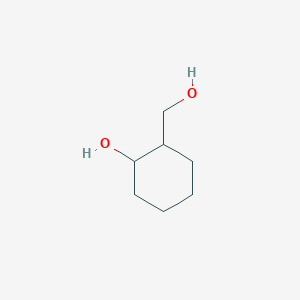

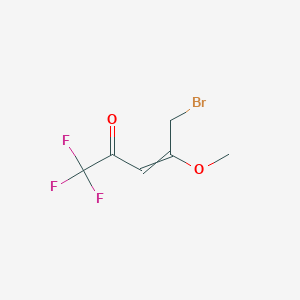

IUPAC Name |

2-ethenylsulfonyl-2-methylpropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-5-9(7,8)6(2,3)4/h5H,1H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSRTAZVNIIQSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415816 |

Source

|

| Record name | 2-(ethenesulfonyl)-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethenesulfonyl)-2-methylpropane | |

CAS RN |

18288-23-8 |

Source

|

| Record name | 2-(ethenesulfonyl)-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)

![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)